N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a dimethylpyrazolyl group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethylpyrazole, which is then reacted with a pyrimidine derivative. The resulting intermediate is further reacted with a piperidine derivative under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide (t-BuOK) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-3,4,5-trimethoxybenzamide: Another compound with a cyclopentyl group, known for its different pharmacological properties.
N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: A compound with similar structural features but different biological activities.
Uniqueness
N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-15-11-16(2)27(25-15)19-12-20(23-14-22-19)29-13-17-7-9-26(10-8-17)21(28)24-18-5-3-4-6-18/h11-12,14,17-18H,3-10,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSUBDPNFNMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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